molecular formula C21H18N2O3 B2613859 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1705969-42-1

1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2613859
CAS No.: 1705969-42-1
M. Wt: 346.386
InChI Key: DPJPAKPTPOINCR-UHFFFAOYSA-N
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Description

1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Chemical Reactions Analysis

1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Biological Activity

1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a complex organic compound classified as an indole derivative. It features a distinctive spiro structure, characterized by the fusion of two rings interconnected through a single atom. This unique configuration contributes to its potential biological and pharmacological applications, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 346.3792 g/mol
  • Structural Features : The compound contains an indole moiety, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it interacts with various molecular targets, influencing cellular processes such as apoptosis (programmed cell death).

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing promising results:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-75.7Induction of apoptosis via p53 activation
HCT-1165.8Activation of pro-apoptotic markers (Bax, Caspase-3)
HepG-219.2Reduced anti-apoptotic marker (Bcl-2)

The results indicated a high selectivity against cancer cells with minimal toxicity to normal skin fibroblast cells, emphasizing its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, interaction studies have suggested that it binds with high affinity to various molecular targets involved in cell signaling and apoptosis. The presence of the indole moiety is crucial for these interactions, as indole derivatives are recognized for their ability to modulate biological pathways .

Other Biological Activities

Beyond its anticancer properties, this compound has been noted for other biological activities:

  • Antioxidant Activity : The compound demonstrates potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, although further research is needed to confirm these findings .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient and sustainable methods for generating complex organic molecules. These synthetic approaches allow for the generation of diverse analogs that can be evaluated for enhanced biological activity.

Synthetic Routes

Common methods for synthesizing this compound include:

  • Formation of Indole and Benzofuran Rings : Utilizing starting materials that facilitate the construction of the indole and benzofuran frameworks.
  • Spirocyclization with Piperidine : A key step where piperidine is introduced to form the spiro structure.

Potential Analogues

The structural uniqueness of this compound allows for the exploration of various analogues with modified functional groups that may enhance or alter its biological activity:

Compound NameStructural FeaturesUnique Aspects
1H-Indole-3-carbaldehydeIndole derivativePrecursor for biologically active molecules
Indole-3-acetic acidPlant hormoneDifferent biological activities; simpler structure
Indole-3-carboxylic acidIndole derivativeSignificant biological activities; simpler structure

These comparisons illustrate how the spiro structure contributes to a broader range of biological activities compared to simpler indole derivatives .

Properties

IUPAC Name

1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-19(16-13-22-18-8-4-2-5-14(16)18)23-11-9-21(10-12-23)17-7-3-1-6-15(17)20(25)26-21/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJPAKPTPOINCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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